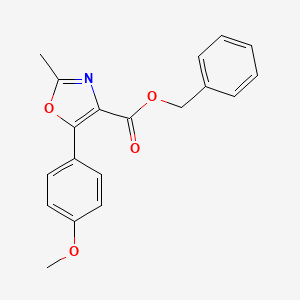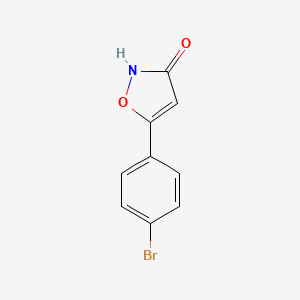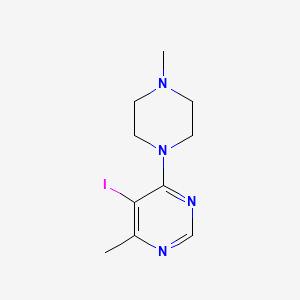
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes an ethylsulfonyl group, a thioxo group, an o-tolyl group, and a dihydropyridine ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridin-3-carbonitril beinhaltet typischerweise mehrstufige organische Reaktionen. Die o-Tolylgruppe wird dann durch eine Friedel-Crafts-Alkylierungsreaktion hinzugefügt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von kontinuierlichen Durchflussreaktoren umfassen, um eine präzise Kontrolle der Reaktionsbedingungen zu gewährleisten und die Ausbeute und Reinheit zu verbessern. Katalysatoren und Lösungsmittel werden sorgfältig ausgewählt, um die Reaktionswirksamkeit zu optimieren und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thioxogruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können die Carbonitrilgruppe angreifen und diese in primäre Amine umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Primäre Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridin-3-carbonitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator untersucht.
Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridin-3-carbonitril beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann die Enzymaktivität durch Bindung an das aktive Zentrum hemmen oder die Rezeptorfunktion durch Interaktion mit Bindungsstellen modulieren. Die beteiligten Pfade können Signaltransduktionskaskaden oder Stoffwechselwege umfassen, abhängig von der jeweiligen Anwendung.
Wirkmechanismus
The mechanism of action of 5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved can include signal transduction cascades or metabolic pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-(Methylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridin-3-carbonitril
- 5-(Ethylsulfonyl)-2-oxo-4-(o-tolyl)-1,2-dihydropyridin-3-carbonitril
- 5-(Ethylsulfonyl)-2-thioxo-4-(p-tolyl)-1,2-dihydropyridin-3-carbonitril
Einzigartigkeit
5-(Ethylsulfonyl)-2-thioxo-4-(o-tolyl)-1,2-dihydropyridin-3-carbonitril ist aufgrund der spezifischen Kombination von funktionellen Gruppen und der räumlichen Anordnung dieser Gruppen innerhalb des Moleküls einzigartig. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es für verschiedene Anwendungen wertvoll ist.
Eigenschaften
Molekularformel |
C15H14N2O2S2 |
|---|---|
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
5-ethylsulfonyl-4-(2-methylphenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O2S2/c1-3-21(18,19)13-9-17-15(20)12(8-16)14(13)11-7-5-4-6-10(11)2/h4-7,9H,3H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
SFUAOUCATXUROU-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CNC(=S)C(=C1C2=CC=CC=C2C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-Oxo-5-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylicacid](/img/structure/B11780916.png)


![3-Chloro-1-(tetrahydrofuran-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11780942.png)
